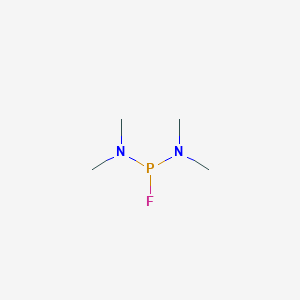
Phosphorodiamidous fluoride, tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidous fluoride, tetramethyl- (PDAF) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. PDAF is a fluorinating agent that is widely used in organic synthesis, and it has been found to have several applications in the field of medicinal chemistry. In
Wirkmechanismus
Phosphorodiamidous fluoride, tetramethyl- acts as a source of fluoride ions in organic synthesis. The fluorine atom in Phosphorodiamidous fluoride, tetramethyl- is highly electronegative, making it an excellent leaving group. The fluoride ion generated from Phosphorodiamidous fluoride, tetramethyl- can then attack the electrophilic carbon atom of the substrate, resulting in the formation of a carbon-fluorine bond.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Phosphorodiamidous fluoride, tetramethyl-. However, studies have shown that Phosphorodiamidous fluoride, tetramethyl- is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Phosphorodiamidous fluoride, tetramethyl- is its high reactivity as a fluorinating agent. It has been found to be an effective reagent for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry. However, Phosphorodiamidous fluoride, tetramethyl- is highly moisture-sensitive and must be stored under anhydrous conditions. It is also highly reactive and requires careful handling.
Zukünftige Richtungen
There are several future directions for research on Phosphorodiamidous fluoride, tetramethyl-. One area of interest is the development of new fluorinating agents that are more efficient and selective than Phosphorodiamidous fluoride, tetramethyl-. Another area of research is the use of Phosphorodiamidous fluoride, tetramethyl- in the preparation of fluorinated compounds for use in PET imaging. Additionally, there is potential for the use of Phosphorodiamidous fluoride, tetramethyl- in the synthesis of new drugs with improved pharmacological properties.
Synthesemethoden
Phosphorodiamidous fluoride, tetramethyl- is synthesized by the reaction of tetramethylammonium fluoride (TMAF) with phosphorus pentoxide (P2O5) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures. The reaction produces a white crystalline solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidous fluoride, tetramethyl- has been extensively used in organic synthesis as a fluorinating agent. It has been found to be an effective reagent for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry. Phosphorodiamidous fluoride, tetramethyl- has also been used in the preparation of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Eigenschaften
CAS-Nummer |
1735-82-6 |
|---|---|
Produktname |
Phosphorodiamidous fluoride, tetramethyl- |
Molekularformel |
C4H12FN2P |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
N-[dimethylamino(fluoro)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12FN2P/c1-6(2)8(5)7(3)4/h1-4H3 |
InChI-Schlüssel |
TVVMGUKYLZUMQA-UHFFFAOYSA-N |
SMILES |
CN(C)P(N(C)C)F |
Kanonische SMILES |
CN(C)P(N(C)C)F |
Andere CAS-Nummern |
1735-82-6 |
Synonyme |
Bis(dimethylamino)fluorophosphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



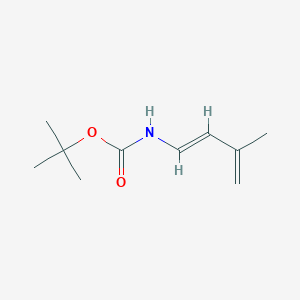
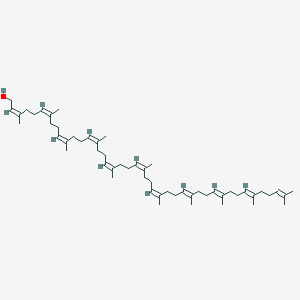
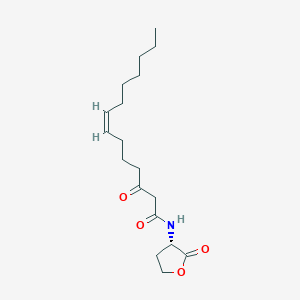
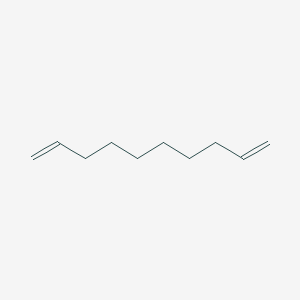
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
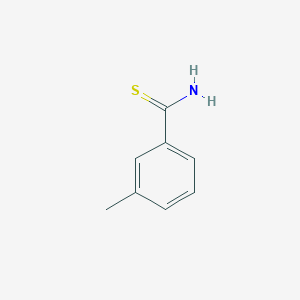
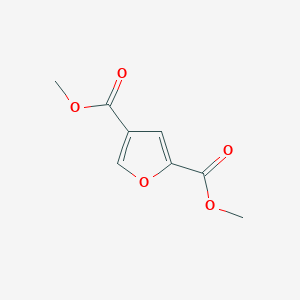
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
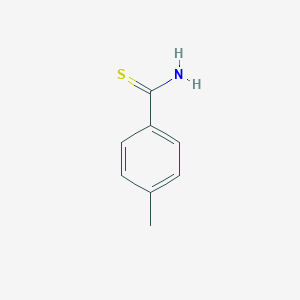
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

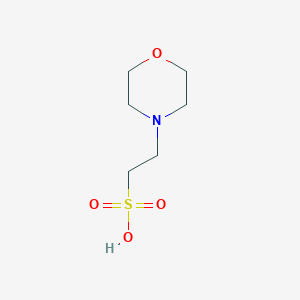
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)